molecular formula C9H10BrN B15248508 3-Bromo-2-cyclopropyl-5-methylpyridine

3-Bromo-2-cyclopropyl-5-methylpyridine

Cat. No.: B15248508
M. Wt: 212.09 g/mol
InChI Key: AXBAEWFSWSTZDI-UHFFFAOYSA-N
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Description

3-Bromo-2-cyclopropyl-5-methylpyridine is a brominated pyridine derivative featuring a cyclopropyl group at the 2-position and a methyl group at the 5-position. Bromopyridines are widely employed in cross-coupling reactions (e.g., Suzuki-Miyaura), where the bromo substituent acts as a leaving group.

Properties

Molecular Formula

C9H10BrN

Molecular Weight

212.09 g/mol

IUPAC Name

3-bromo-2-cyclopropyl-5-methylpyridine

InChI

InChI=1S/C9H10BrN/c1-6-4-8(10)9(11-5-6)7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

AXBAEWFSWSTZDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C2CC2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-cyclopropyl-5-methylpyridine can be achieved through several methods. One common approach involves the bromination of 2-cyclopropyl-5-methylpyridine using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Another method involves the Suzuki-Miyaura cross-coupling reaction, where 2-cyclopropyl-5-methylpyridine is coupled with a brominated reagent in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. These methods ensure consistent product quality and high efficiency. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-cyclopropyl-5-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, tetrahydrofuran), and bases (e.g., potassium carbonate).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

    Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of dehalogenated pyridines.

Scientific Research Applications

3-Bromo-2-cyclopropyl-5-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-cyclopropyl-5-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the cyclopropyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved may vary depending on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Key Findings:

Methyl groups (e.g., in 2-Bromo-3-methylpyridine) enhance lipophilicity but lack the strain and electron-donating effects of cyclopropyl .

Electronic and Reactivity Profiles: The amino group in 3-Bromo-5-methylpyridin-2-amine significantly activates the pyridine ring, making it more reactive toward electrophiles than the target compound . Hydroxyl-substituted analogs (e.g., 3-Bromo-5-hydroxypyridine) exhibit higher polarity, favoring aqueous-phase reactions but requiring protection strategies due to OH’s susceptibility to oxidation .

Synthetic Utility :

  • Compounds with bromo substituents (e.g., the target compound and 3-Bromo-5-cyclopropylpyridine) are pivotal in cross-coupling reactions. However, the cyclopropyl group’s position may direct regioselectivity in such reactions .
  • Similarity scores from (0.87–0.90) suggest that analogs like 3-Bromo-5-methylpyridin-2-amine share overlapping synthetic pathways but diverge in downstream functionalization due to amine reactivity .

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